molecular formula C8H12F3NO3 B12278420 Ethyl 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoate

Ethyl 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoate

Cat. No.: B12278420
M. Wt: 227.18 g/mol
InChI Key: BKERYJKLXMZIQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoate is a trifluoromethylated compound known for its unique chemical properties and applications. This compound is often used as an intermediate in organic synthesis and has significant relevance in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoate typically involves the reaction of ethyl 3,3,3-trifluoropyruvate with 2-methoxyethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to achieve the desired purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

Ethyl 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl trifluoropyruvate
  • Ethyl 3,3,3-trifluoro-2-oxopropanoate
  • Ethyl 3,3,3-trifluoro-2-(2-hydroxyethylimino)propanoate

Uniqueness

Ethyl 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoate is unique due to its specific trifluoromethyl and methoxyethylimino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H12F3NO3

Molecular Weight

227.18 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoate

InChI

InChI=1S/C8H12F3NO3/c1-3-15-7(13)6(8(9,10)11)12-4-5-14-2/h3-5H2,1-2H3

InChI Key

BKERYJKLXMZIQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NCCOC)C(F)(F)F

Origin of Product

United States

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